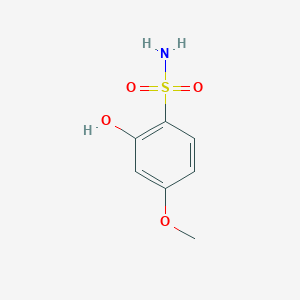

2-Hydroxy-4-methoxybenzene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Hydroxy-4-methoxybenzene-1-sulfonamide is an organic compound with the molecular formula C7H9NO4S. It is a derivative of benzene, featuring both hydroxyl and methoxy functional groups, as well as a sulfonamide group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method involves the reaction of guaiacol with chlorosulfonic acid to form the sulfonyl chloride intermediate, which is then reacted with ammonia to yield the sulfonamide .

Industrial Production Methods

In industrial settings, the production of 2-Hydroxy-4-methoxybenzene-1-sulfonamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, can optimize the production process .

Analyse Des Réactions Chimiques

Types of Reactions

2-Hydroxy-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The sulfonamide group can be reduced to form the corresponding amine.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Halogenated or nitrated benzene derivatives.

Applications De Recherche Scientifique

2-Hydroxy-4-methoxybenzene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antimicrobial properties.

Mécanisme D'action

The mechanism of action of 2-Hydroxy-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it can bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, a substrate for bacterial enzymes involved in folate synthesis, thereby inhibiting bacterial growth .

Comparaison Avec Des Composés Similaires

Similar Compounds

Sulfanilamide: Another sulfonamide with similar antimicrobial properties.

4-Hydroxybenzenesulfonamide: Lacks the methoxy group but shares the sulfonamide and hydroxyl functionalities.

2-Methoxybenzenesulfonamide: Lacks the hydroxyl group but contains the methoxy and sulfonamide groups.

Uniqueness

2-Hydroxy-4-methoxybenzene-1-sulfonamide is unique due to the presence of both hydroxyl and methoxy groups on the benzene ring, which can influence its reactivity and interactions with biological targets. This combination of functional groups can enhance its solubility and binding affinity to specific enzymes compared to other sulfonamides .

Activité Biologique

2-Hydroxy-4-methoxybenzene-1-sulfonamide, also known as a sulfonamide derivative, has garnered attention in various fields of biological research due to its potential antimicrobial and enzyme inhibitory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, antimicrobial efficacy, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C₇H₉NO₄S, featuring a benzene ring substituted with hydroxyl, methoxy, and sulfonamide groups. These structural characteristics contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folate synthesis. By binding to the active site of these enzymes, the compound effectively disrupts bacterial growth and proliferation.

Key Mechanisms:

- Enzyme Inhibition : The compound acts as a competitive inhibitor for bacterial dihydropteroate synthase, preventing the synthesis of folate necessary for bacterial survival.

- Antimicrobial Activity : It exhibits significant antibacterial properties against various strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Antimicrobial Efficacy

Recent studies have highlighted the antimicrobial potential of this compound. For instance, one study demonstrated that it effectively inhibited MRSA with a minimum inhibitory concentration (MIC) of 1024 µg/ml, showcasing its potential as an alternative to conventional antibiotics .

Comparative Antimicrobial Activity Table

| Compound | MIC (µg/ml) | Target Bacteria |

|---|---|---|

| This compound | 1024 | Staphylococcus aureus (MRSA) |

| Sulfanilamide | 512 | Escherichia coli |

| Trimethoprim | 128 | Klebsiella pneumoniae |

Study 1: Antibacterial Mechanism

A recent investigation into the antibacterial mechanism of this compound revealed that it not only inhibits bacterial growth but also disrupts biofilm formation. The study found that the compound could dislodge up to 80% of preformed biofilms in MRSA at certain concentrations . This property is particularly valuable in treating chronic infections where biofilms are prevalent.

Study 2: Enzyme Inhibition Assays

In enzyme assays conducted using Hepa1c1c7 mouse hepatoma cells, compounds structurally related to this compound were shown to induce NQO1 enzyme activity significantly. This suggests that such compounds may also exert protective effects against oxidative stress by enhancing cellular antioxidant responses .

Research Applications

The versatility of this compound extends beyond antimicrobial applications. Its potential as a lead structure for developing new drugs targeting various diseases is being explored. The compound's ability to inhibit specific enzymes makes it a candidate for further research in fields such as:

- Cancer Therapy : Investigating its efficacy against cancer cell lines.

- Enzyme Probes : Utilizing it in biochemical assays to study enzyme activities and interactions.

Propriétés

IUPAC Name |

2-hydroxy-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4S/c1-12-5-2-3-7(6(9)4-5)13(8,10)11/h2-4,9H,1H3,(H2,8,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJIRUFKWDHDTQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S(=O)(=O)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.